
1-Chloro-2,5,8,11-tetraoxadodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,5,8,11-tetraoxadodecane is a chemical compound with the molecular formula C8H17ClO4. It is a derivative of tetraoxadodecane, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its unique structure, which includes multiple ether linkages, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2,5,8,11-tetraoxadodecane can be synthesized through the chlorination of 2,5,8,11-tetraoxadodecane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding the parent tetraoxadodecane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Produces substituted tetraoxadodecanes with various functional groups.
Oxidation: Yields carbonyl compounds such as aldehydes or ketones.
Reduction: Results in the formation of tetraoxadodecane.
Applications De Recherche Scientifique
1-Chloro-2,5,8,11-tetraoxadodecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biological oxidation and reduction processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 1-chloro-2,5,8,11-tetraoxadodecane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses to introduce different functional groups into the molecule. The ether linkages in the compound also contribute to its stability and reactivity in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11-Tetraoxadodecane: The parent compound without the chlorine atom.
Triethylene Glycol Dimethyl Ether: A similar compound with ether linkages but without the chlorine atom.
1,2-Bis(2-methoxyethoxy)ethane: Another compound with similar ether linkages but different substituents.
Uniqueness
1-Chloro-2,5,8,11-tetraoxadodecane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propriétés
Formule moléculaire |
C8H17ClO4 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
1-[2-[2-(chloromethoxy)ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C8H17ClO4/c1-10-2-3-11-4-5-12-6-7-13-8-9/h2-8H2,1H3 |
Clé InChI |
WBVBWMGYQCRCSV-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


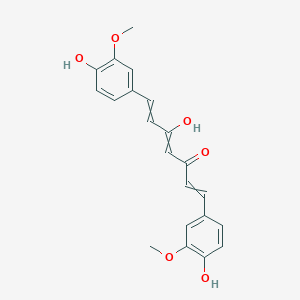
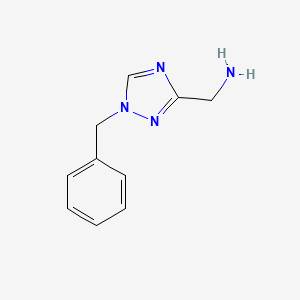


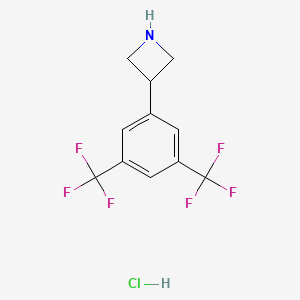
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
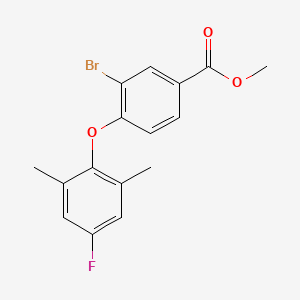
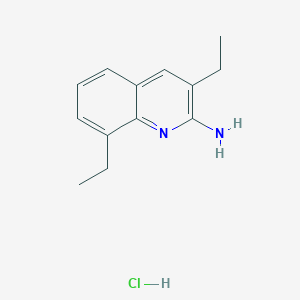
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
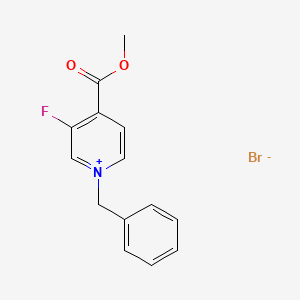
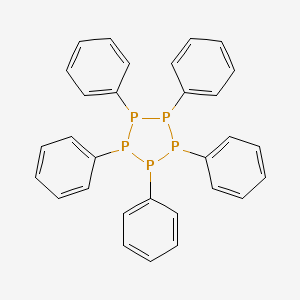


![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)
